N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318158
InChI: InChI=1S/C18H22N4O/c1-12(2)22-11-14(15-7-5-6-8-16(15)22)10-18(23)19-17-9-13(3)21(4)20-17/h5-9,11-12H,10H2,1-4H3,(H,19,20,23)
SMILES:
Molecular Formula: C18H22N4O
Molecular Weight: 310.4 g/mol

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

CAS No.:

Cat. No.: VC16318158

Molecular Formula: C18H22N4O

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide -

Specification

Molecular Formula C18H22N4O
Molecular Weight 310.4 g/mol
IUPAC Name N-(1,5-dimethylpyrazol-3-yl)-2-(1-propan-2-ylindol-3-yl)acetamide
Standard InChI InChI=1S/C18H22N4O/c1-12(2)22-11-14(15-7-5-6-8-16(15)22)10-18(23)19-17-9-13(3)21(4)20-17/h5-9,11-12H,10H2,1-4H3,(H,19,20,23)
Standard InChI Key YHVAPQXEUODIBK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C

Introduction

Synthesis Pathway

The synthesis of this compound likely involves the following steps:

  • Pyrazole Formation:

    • Pyrazoles are typically synthesized via condensation reactions involving hydrazines and diketones or β-ketoesters.

    • In this case, starting materials may include 1,3-dimethylhydrazine and an appropriate precursor to form the pyrazole ring.

  • Indole Derivative Preparation:

    • Indoles are often synthesized using Fischer indole synthesis or other methods involving substituted phenylhydrazines.

    • The isopropyl substitution at position 1 can be introduced via alkylation reactions.

  • Amide Bond Formation:

    • The final step involves coupling the pyrazole derivative with the indole acetic acid derivative using standard peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Potential Applications

This compound's structure suggests several possible applications:

  • Pharmacological Activity:

    • Pyrazole and indole derivatives are widely studied for their roles as anti-inflammatory, anticancer, and antimicrobial agents.

    • The combination of these two moieties could enhance biological activity through synergistic effects.

  • Enzyme Inhibition:

    • Compounds with similar structures have been explored as enzyme inhibitors, particularly targeting kinases or oxidoreductases.

  • Molecular Docking Studies:

    • Computational studies can predict interactions with biological targets like receptors or enzymes, guiding further drug development.

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are essential:

TechniquePurpose
NMR SpectroscopyDetermines the chemical environment of protons and carbons in the molecule.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Identifies functional groups through characteristic absorption bands.
X-ray CrystallographyProvides detailed information about molecular geometry and crystal packing.

Safety and Toxicity

The safety profile of this compound would need to be evaluated through:

  • Acute toxicity studies in animal models.

  • Long-term exposure assessments for potential mutagenicity or carcinogenicity.

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